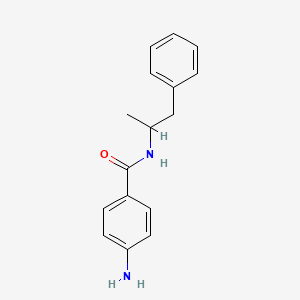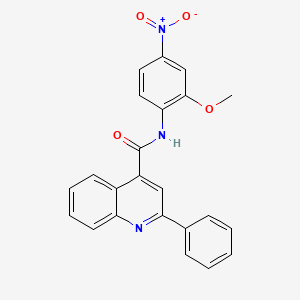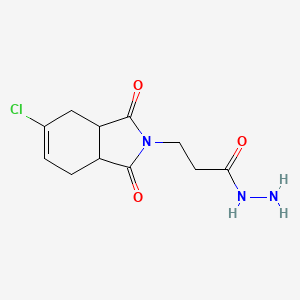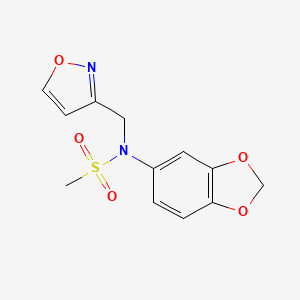![molecular formula C19H22N2O3 B4932033 N'-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide](/img/structure/B4932033.png)
N'-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide: is an organic compound that belongs to the class of oxamides. Oxamides are a type of amide where the amide nitrogen is bonded to two carbonyl groups. This compound is characterized by the presence of ethoxy and ethyl substituents on the phenyl rings, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyaniline and 4-ethylbenzyl chloride.
Formation of Intermediate: 4-ethoxyaniline reacts with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide to form N-(4-ethoxyphenyl)-N-(4-ethylbenzyl)amine.
Oxamide Formation: The intermediate amine is then reacted with oxalyl chloride in the presence of a base like triethylamine to form the final product, N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide.
Industrial Production Methods
In an industrial setting, the production of N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide would involve similar steps but on a larger scale. The reaction conditions would be optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide can undergo oxidation reactions, particularly at the ethyl and ethoxy substituents. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro derivatives when nitration is performed.
科学的研究の応用
N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide depends on its specific application. In biological systems, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Similar Compounds
- N’-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
- N’-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
- N’-(4-methoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide
Uniqueness
N’-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide is unique due to the presence of both ethoxy and ethyl substituents on the phenyl rings. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar oxamides.
特性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-14-5-7-15(8-6-14)13-20-18(22)19(23)21-16-9-11-17(12-10-16)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLMCEFCDOVHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(5-Chloro-2-methylphenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one](/img/structure/B4931958.png)
![3-ethyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931965.png)

![2-(1H-naphtho[2,3-d]imidazol-2-ylthio)-N-phenylacetamide](/img/structure/B4931984.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1,3-benzothiazole-5-carboxamide](/img/structure/B4932002.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4932006.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4932020.png)




![N-{4-[(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B4932059.png)
![[3-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-fluorobenzoate](/img/structure/B4932062.png)
